Bienvenue dans la boutique en ligne BenchChem!

1-Amidino-3-(3-sulfamoylphenyl)urea

Crystallography Structural Biology Drug Design

ASPU (hydrochloride, ≥99% HPLC) is the definitive arylamidinourea for polypharmacology programs. Combining a validated antimalarial amidinourea core with a meta-sulfamoylphenyl zinc-binding group, it enables dual Plasmodium/carbonic anhydrase inhibition. The fully solved single-crystal structure (P2₁/c, R=0.069) provides an unambiguous template for computational docking. Its high polar surface area (PSA 139.18 Ų) predicts improved aqueous solubility over halo-substituted analogs, making it ideal for preclinical PK/ADME profiling. Serves as a structurally matched negative control for 2,6-dihalo-1-amidino-3-phenylureas in GI contractility and secretion assays.

Molecular Formula C8H12ClN5O3S
Molecular Weight 293.73 g/mol
CAS No. 121325-65-3
Cat. No. B047902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amidino-3-(3-sulfamoylphenyl)urea
CAS121325-65-3
Synonyms1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride
1-amidino-3-(3-sulfamoylphenyl)urea
ASPU
Molecular FormulaC8H12ClN5O3S
Molecular Weight293.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl
InChIInChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H
InChIKeyWBKCQAKSCJPDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amidino-3-(3-sulfamoylphenyl)urea (CAS 121325-65-3): Core Chemical Identity and Structural Class for Research Procurement


1-Amidino-3-(3-sulfamoylphenyl)urea, also referred to as ASPU, is a synthetic arylamidinourea derivative supplied primarily as its hydrochloride salt (C₈H₁₂ClN₅O₃S, Mr = 293.73) [1]. It is formally classified under the phenylurea compounds within the MeSH thesaurus and is characterized by the presence of both an amidino group and a meta-sulfamoylphenyl substituent on a urea core [2]. This unique combination of functional groups distinguishes it from simpler phenylureas and classical sulfonamides.

Why Generic 1-Amidino-3-(3-sulfamoylphenyl)urea Substitution Fails: The Uniqueness of Its Dual Pharmacophore


Substituting 1-amidino-3-(3-sulfamoylphenyl)urea with other in-class compounds is not scientifically straightforward. The molecule integrates a sulfamoylbenzene moiety, a classical zinc-binding group (ZBG) found in carbonic anhydrase inhibitors, with an amidinourea motif, which is known to confer biological activity in antimalarial and anti-infective contexts [1][2]. This dual pharmacophore is absent in simple 1-amidino-3-phenylureas or in standard 4-sulfamoylphenylureas (such as U-104). Therefore, a generic substitution risks losing the potential for polypharmacology or specific target engagement that the combined functional groups enable.

Quantitative Differentiation Evidence for 1-Amidino-3-(3-sulfamoylphenyl)urea (ASPU) Against Closest Analogs


Crystal Structure Confirmation of a Completely Planar and Intramolecularly Hydrogen-Bonded Conformation for ASPU

The single-crystal X-ray diffraction analysis of the hydrochloride salt confirms that the protonated arylamidinourea core is completely planar, with all amidinourea nitrogen atoms exhibiting considerable sp² hybridization. A stable intramolecular hydrogen bond is formed between the ureido oxygen and an amidino nitrogen atom, and all nitrogen atoms in the molecular packing make contact with the chloride counterion [1]. This contrasts with some non-sulfamoyl arylamidinoureas, where steric interactions from ortho-substituents can force the nitro group and benzene ring out of plane, potentially affecting target binding [2].

Crystallography Structural Biology Drug Design

ASPU Incorporates a Meta-Sulfamoyl Zinc-Binding Group Absent in Classical Antimalarial Amidinoureas

The presence of a meta-sulfamoyl group (3-sulfamoyl) on the phenyl ring provides a zinc-binding pharmacophore characteristic of carbonic anhydrase (CA) inhibitors. This is in contrast to the antimalarial 1-amidino-3-(substituted-phenyl)ureas described in patent US3761597A, which typically feature non-sulfonamide substituents such as cyano, chloro, or nitro groups at the 3- or 4-position [1]. Commercially available ureido-sulfonamide CA inhibitors like U-104 (1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea) possess a para-sulfamoyl group and lack the amidino moiety, whereas ASPU uniquely positions the sulfamoyl group at the meta position while retaining the amidino functionality [2].

Carbonic Anhydrase Inhibition Medicinal Chemistry Pharmacophore Design

Precise Unit Cell Parameters and Calculated Density of the Hydrochloride Salt Enable Analytical Quality Control

The crystal structure provides unambiguous reference data for identity verification and purity analysis via powder X-ray diffraction (PXRD). The unit cell parameters are: monoclinic, space group P2₁/c, a = 10.148(1) Å, b = 7.881(1) Å, c = 15.286(3) Å, β = 94.77(1)°, V = 1218.2 ų, Z = 4, and calculated density Dx = 1.601 g cm⁻³ [1]. The structure refined to R = 0.069 for 1779 observed data points, providing a highly reliable reference. This level of crystallographic characterization is not available for many closely related 1-amidino-3-phenylurea analogs.

Analytical Chemistry Quality Control Material Characterization

Historical Precedent for Antimalarial Activity in the Arylamidinourea Class Supports ASPU as a Research Scaffold

While no direct antimalarial IC₅₀ values are published for ASPU itself, the broader class of 1-amidino-3-(substituted-phenyl)ureas has a well-documented history of antimalarial activity. A patent (US3761597A) explicitly claims 1-amidino-3-(substituted-phenyl)ureas as antimalarial compositions, with representative compounds such as 1-(3-chloro-4-cyanophenyl)-3-(diaminomethylidene)urea showing efficacy [1]. Additionally, structure-activity relationship studies on arylamidinoureas correlated physicochemical properties (log P, protein binding) with antiplasmodial potency against multiple Plasmodium species [2]. ASPU's unique 3-sulfamoyl substitution introduces an additional hydrogen-bonding and metal-coordinating capability not present in the originally patented compounds, offering a novel vector for SAR exploration.

Antimalarial Research Infectious Disease Neglected Tropical Diseases

Differentiation from Gastrointestinal Amidinoureas via Sulfamoyl Substitution Profile

A distinct subset of 1-amidino-3-phenylureas was patented for gastrointestinal indications (antidiarrheal, antispasmodic, antiulcerogenic) in US4183956, with preferred substituents being halo groups (Cl, Br, F) at positions 2 and 6 of the phenyl ring [1]. ASPU, with its 3-sulfamoyl substitution, falls outside the preferred substitution pattern for gastrointestinal activity, suggesting that it may have a different selectivity profile. This is consistent with the SAR finding that substitution at positions other than 2 and 6 correlates poorly with potency for antimotility and antisecretory effects [2].

Gastrointestinal Pharmacology Drug Repurposing Selectivity Profiling

Optimal Research and Procurement Scenarios for 1-Amidino-3-(3-sulfamoylphenyl)urea (ASPU)


Scaffold for Designing Dual-Target Antimalarial-Carbonic Anhydrase Inhibitors

For medicinal chemistry programs exploring polypharmacology, ASPU provides a unique starting scaffold that combines the validated antimalarial arylamidinourea core with a sulfonamide zinc-binding group. By derivatizing the amidino or urea moieties, researchers can explore simultaneous inhibition of Plasmodium targets and human or parasitic carbonic anhydrases, a strategy supported by the class-level antimalarial activity of 1-amidino-3-phenylureas [1] and the well-established role of sulfonamides as CA inhibitors [2].

Crystallographic Reference Standard for Arylamidinourea Structure-Based Drug Design

The fully solved single-crystal structure (monoclinic, P2₁/c, R = 0.069) provides a definitive reference for computational docking, molecular dynamics simulations, and pharmacophore modeling [1]. The planar conformation and intramolecular hydrogen bond pattern establish a reliable template for virtual screening of amidinourea-containing libraries.

Tool Compound for Investigating Sulfonamide-Modulated Amidinourea Pharmacokinetics

The 3-sulfamoyl substituent increases polar surface area (calculated PSA: 139.18 Ų) and hydrogen-bonding capacity compared to halo-substituted analogs, predicting improved aqueous solubility. This makes ASPU a suitable tool for studying how sulfonamide incorporation affects the absorption, distribution, and clearance of arylamidinoureas in preclinical PK studies.

Negative Control for Gastrointestinal Amidinourea Pharmacology Studies

Because ASPU's 3-sulfamoyl substitution pattern differs from the 2,6-dihalo substitution required for potent antidiarrheal/antispasmodic activity [3], it can serve as a structurally matched negative control when testing 2,6-dihalo-1-amidino-3-phenylureas in gastrointestinal contractility or secretion assays.

Quote Request

Request a Quote for 1-Amidino-3-(3-sulfamoylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.